molecular formula C18H21NO B1665903 Azacyclonol CAS No. 115-46-8

Azacyclonol

Cat. No. B1665903
CAS RN: 115-46-8
M. Wt: 267.4 g/mol
InChI Key: ZMISODWVFHHWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azacyclonol, also known as γ-pipradrol, is a drug that diminishes hallucinations in psychotic individuals . It is a CNS depressant that reduces transmission through the sympathetic ganglia, decreasing electrically stimulated contractile responses .


Synthesis Analysis

Azacyclonol is synthesized by the organometallic addition of 4-bromopyridine to benzophenone, followed by catalytic hydrogenation of the pyridine heteroaromatic ring system to the corresponding piperidine . Recent advances in synthetic routes to azacycles have been developed because their efficient synthesis plays a vital role in the production of many useful compounds .


Molecular Structure Analysis

Azacyclonol has a molecular formula of C18H21NO. Its average mass is 267.365 Da and its monoisotopic mass is 267.162323 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Azacyclonol has a density of 1.1±0.1 g/cm3, a boiling point of 445.5±40.0 °C at 760 mmHg, and a flash point of 142.0±18.0 °C. It has 2 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Future Directions

Azacyclonol is part of the azacycles class of compounds, which have received significant attention from scientists due to their variety of applications, including in pharmaceuticals . Recent research has focused on developing novel approaches to forming azacycle molecules by designing more effective, convenient, economical, and green processes .

properties

IUPAC Name

diphenyl(piperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19-20H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMISODWVFHHWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1798-50-1 (hydrochloride)
Record name Azacyclonol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045280
Record name Azacyclonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14741441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Azacyclonol

CAS RN

115-46-8
Record name Azacyclonol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azacyclonol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azacyclonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azacyclonol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZACYCLONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MMR990PEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 35.8 g (0.1 mole) of α,α-diphenyl-1-(phenylmethyl)-4-piperidinemethanol and 1 tsp of 5% Pd/C in 500 ml of absolute ethanol was hydrogenated at 60° C. in a Parr apparatus for 3 days. The mixture was filtered through Celite® and the filtrate was concentrated to give a solid residue. The solid was triturated with petroleum ether (30°-60° C.), collected by filtration and dried to give 26.7 g (quantitative) of white solid. An analytical sample, mp 160°-161° C., was prepared from 2-propanol-isopropyl ether.
Name
α,α-diphenyl-1-(phenylmethyl)-4-piperidinemethanol
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
2-propanol isopropyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 35.8 g (0.1 mole) of α,α-diphenyl-1-(phenylmethyl)-4-piperidinemethanol and 5% palladium on carbon catalyst in 500 ml of absolute ethanol was hydrogenated at 60° C. in a Parr apparatus for 3 days. The mixture was filtered through Celite® and the filtrate was concentrated to give a solid residue. The solid was triturated with petroleum ether (30°-60° C.), collected by filtration and dried to give 26.7 g of title compound as a white solid. An analytical sample was obtained by recrystallization from 2-propanol-isopropyl ether, mp 160°-161° C.
Name
α,α-diphenyl-1-(phenylmethyl)-4-piperidinemethanol
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A 1.4 L hydrogenation shaker bomb was charged with 43.00 grams (0.165 moles) diphenyl-4-pyridylcarbinol, 8.00 grams 50% H2O wet 5% Pd on carbon (4 grams dry) and 350 ml xylene. The bomb was sealed, pressurized with 900 psi H2, and heated with shaking to 170° C. After 17 hours, the pressure was 1075 psi (at 170° C.) and the bomb was allowed to cool. The contents are poured out, heated to 70° C. and suction filtered carefully to remove the catalyst. GC analysis of the filtrate and washes at this point indicated 6.9% azacyclonol and 0.05% diphenyl-4-pyridylcarbinol. The filtrate was topped off on a rotary evaporator to a constant weight (42.65 grams). The sticky crude azacyclonol was removed and recrystallized from 200 ml heptane and 165 ml xylene. After chilling, filtration and over drying (2 hours, 100° C., 15 mm) a yield of 37.84 grams or 86.0% of azacyclonol was obtained, having a melting point of 163°-166° C.
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods IV

Procedure details

A 1.4 liter hydrogenation shaker bomb was charged with 4-pyridyl diphenyl carbinol (46.5 grams, 0.18 mole), platinum oxide (2.0 grams) and glacial acetic acid (325 ml). The bomb was sealed, pressurized with hydrogen to 200 psi, and heated with shaking to 75° C. for 3 hours. The bomb was then cooled and the contents filtered and evaporated to remove the acetic acid. After evaporation, the material was neutralized with aqueous sodium hydroxide (120 grams of 50% NaOH and 330 ml water). The solid material was thereafter filtered and washed with cold water to give on drying diphenyl 4-piperidyl carbinol (Azacyclonol) (43.2 grams, 91% yield). To an ethanolic solution of Azacyclonol was added hydrogen chloride, thus giving Azacyclonol hydrochloride salt.
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azacyclonol
Reactant of Route 2
Reactant of Route 2
Azacyclonol
Reactant of Route 3
Reactant of Route 3
Azacyclonol
Reactant of Route 4
Reactant of Route 4
Azacyclonol
Reactant of Route 5
Reactant of Route 5
Azacyclonol
Reactant of Route 6
Azacyclonol

Citations

For This Compound
910
Citations
S Gray, AD Forrest - British Medical Journal, 1958 - ncbi.nlm.nih.gov
… This paper presents the results of treatment with azacyclonol in 56 patients with … with those receiving azacyclonol alone. There were 11 patients who received azacyclonol alone, four of …
Number of citations: 2 www.ncbi.nlm.nih.gov
S Reid - British Medical Journal, 1958 - ncbi.nlm.nih.gov
… Despite its structural resemblance to pipradrol, azacyclonol … who had been pretreated with azacyclonol. The vivid hallucinatory … It would appear from this work that azacyclonol has some …
Number of citations: 1 www.ncbi.nlm.nih.gov
BB Brown, DL Braun, RG Feldman - Journal of Pharmacology and …, 1956 - ASPET
… Azacyclonol antagonizes increased coordination activity in … azacyclonol, and can be re-induced by azacyclonol after the mice are fully awake. The intravenous injections of azacyclonol …
Number of citations: 25 jpet.aspetjournals.org
H Isbell, CR Logan - AMA Archives of Neurology & Psychiatry, 1957 - jamanetwork.com
… of azacyclonol HC1 two hours before administration of 60 of LSD-25 on the day of the … of the LSD reaction could be demonstratedafter azacyclonol. Detailed statistical analysis of the …
Number of citations: 61 jamanetwork.com
C Balraj, A Satheshkumar, K Ganesh, KP Elango - RSC advances, 2012 - pubs.rsc.org
The charge transfer (CT) complexes of a series of novel electron acceptors, 1,4-benzoquinones possessing a variable number of chloro and methoxy groups, with azacyclonol were …
Number of citations: 11 pubs.rsc.org
U Karmacharya, P Chaudhary, D Lim, S Dahal… - Bioorganic …, 2021 - Elsevier
We recently reported 2,4,5-trimethylpyridin-3-ol with C(6)-azacyclonol, whose code name is BJ-1207, showing a promising anticancer activity by inhibiting NOX-derived ROS in A549 …
Number of citations: 3 www.sciencedirect.com
F Rinaldi, LH RUDY… - American Journal of …, 1956 - Am Psychiatric Assoc
… came azacyclonol, while chlorpromazine was least effective. In the treatment of paranoid patients chlorpromazine was most beneficial, followed by reserpine, and then by azacyclonol. …
Number of citations: 47 ajp.psychiatryonline.org
C Balraj, A Satheshkumar, K Ganesh… - Journal of Molecular …, 2013 - Elsevier
The molecular complexes of a series of new electron acceptors, 1,4-benzoquinones possessing variety of alkoxy substituents, with azacyclonol have been investigated using various …
Number of citations: 4 www.sciencedirect.com
JJ Kuhlman Jr, B Levine, KL Klette, J Magluilo Jr… - … of Chromatography B …, 1992 - Elsevier
A gas chromatographic—mass spectrometric (GC—MS) method is presented for the analysis of azacyclonol (AZA), a metabolite of terfenadine in serum and urine specimens. Following …
Number of citations: 28 www.sciencedirect.com
KH Ling, GA Leeson, SD Burmaster, RH Hook… - Drug Metabolism and …, 1995 - ASPET
… azacyclonol and terfenadine alcohol. Terfenadine alcohol is subsequently metabolized to azacyclonol … terfenadine's biotransformation (formation of azacyclonol and terfenadine alcohol)…
Number of citations: 101 dmd.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.